1-(2-Iodobenzyl)-4-methylpiperazine

Description

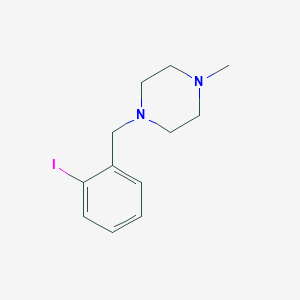

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-iodophenyl)methyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17IN2/c1-14-6-8-15(9-7-14)10-11-4-2-3-5-12(11)13/h2-5H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNIZBDTYYAXLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576193 | |

| Record name | 1-[(2-Iodophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156333-97-0 | |

| Record name | 1-[(2-Iodophenyl)methyl]-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 1-(2-Iodobenzyl)-4-methylpiperazine

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules. ias.ac.indeanfrancispress.com It involves breaking down the target molecule into simpler, commercially available starting materials. ias.ac.inscitepress.org This "deconstruction" process helps in devising a viable synthetic route. deanfrancispress.com

For this compound, the primary disconnection point is the C-N bond between the benzyl (B1604629) group and the piperazine (B1678402) ring. This is a logical step as the formation of this bond through N-alkylation is a common and reliable reaction. This disconnection yields two key synthons: a 2-iodobenzyl electrophile and a 1-methylpiperazine (B117243) nucleophile.

Further disconnection of the 2-iodobenzyl cation leads to 2-iodobenzyl bromide or a similar halogenated derivative, which are reactive intermediates for alkylation. The 1-methylpiperazine synthon can be traced back to simpler starting materials like piperazine itself, which can be methylated. This analytical approach provides a strategic roadmap for the synthesis, highlighting the key bond formations and necessary precursor molecules. amazonaws.com

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target molecule relies on the efficient preparation of its constituent parts.

1-Amino-4-methylpiperazine (B1216902) is a crucial precursor for various chemical syntheses. One method for its preparation involves a multi-step process starting from piperazine hexahydrate, which undergoes methylation, hydrolysis, nitrosation, and subsequent reduction. chemicalbook.comchemicalbook.com An alternative route involves the chlorination of methyl(diethanol)amine, followed by cyclization of the resulting di(chloroethyl)amine with aqueous hydrazine. chemicalbook.comosi.lv This latter method has been optimized to improve the selectivity of the formation of N-di(2-chloroethyl)methylamine. osi.lvresearchgate.net

These synthetic strategies yield 1-amino-4-methylpiperazine, a versatile intermediate that can be further modified. For instance, it can react with various aromatic aldehydes to form Schiff bases, which are compounds containing an azomethine group (-CH=N-). dergipark.org.tr These reactions are typically carried out by refluxing the 1-amino-4-methylpiperazine and the aldehyde in absolute ethanol. dergipark.org.tr

| Starting Material | Reagents | Product | Yield (%) |

| 1-amino-4-methylpiperazine, 3,4,5-trimethoxybenzaldehyde | Absolute ethanol | 4-Methyl-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine | 81 |

| 1-amino-4-methylpiperazine, various aromatic aldehydes | Absolute ethanol | Schiff base derivatives | 62-97 |

The synthesis of benzoyl intermediates, such as 1-(2-Iodobenzoyl)-4-methylpiperazine, is another critical step. These compounds can serve as precursors to the final product. The synthesis of related compounds, like 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and 1-(4-bromobenzoyl)-4-phenylpiperazine, has been achieved through coupling reactions. nih.gov For instance, the reaction of 1-(4-nitrophenyl)piperazine (B103982) with benzoic acid in the presence of a coupling agent like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in N,N-dimethylformamide (DMF) can yield the corresponding benzoylpiperazine. nih.gov

A similar strategy can be envisioned for the synthesis of 1-(2-Iodobenzoyl)-4-methylpiperazine, where 1-methylpiperazine is reacted with 2-iodobenzoic acid. Another related intermediate, 4-(4-methylpiperazine-1-methyl)benzamide, has been synthesized by the hydrolysis of 4-(4-methylpiperazine-1-methyl)benzonitrile using a nano-ZnO and alkali metal hydroxide (B78521) catalyst system. google.com

Direct Synthetic Approaches to this compound

Direct methods for the synthesis of the target compound focus on the key bond-forming reaction between the benzyl and piperazine moieties.

A primary and widely used method for the synthesis of this compound is the N-alkylation of 1-methylpiperazine with a suitable 2-iodobenzyl halide. This reaction is a classic example of nucleophilic substitution, where the secondary amine of the piperazine ring attacks the electrophilic benzylic carbon, displacing the halide. The synthesis of similar piperazine-containing drugs often employs this strategy, reacting N-methylpiperazine with a reactive benzyl bromide. mdpi.com The use of a solvent and control of reaction conditions are crucial to ensure high yields and minimize side reactions.

Reductive amination offers an alternative pathway for the synthesis of this compound. This method involves the reaction of a piperazine derivative with a carbonyl compound, in this case, 2-iodobenzaldehyde (B48337) with 1-methylpiperazine, in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate iminium ion, which is then reduced in situ to form the C-N bond. nih.gov Sodium triacetoxyborohydride (B8407120) is a commonly used mild reducing agent for such transformations. nih.govorganic-chemistry.org This one-pot procedure can be highly efficient for constructing substituted piperazines. organic-chemistry.org The development of biocatalytic methods, such as the use of imine reductases, is also emerging as a powerful tool for asymmetric reductive amination, offering high enantioselectivity. mdpi.com While not explicitly detailed for this specific molecule in the provided context, the general applicability of reductive amination in synthesizing complex piperazine derivatives is well-established. nih.gov

Application of Coupling Reactions and Metal-Catalyzed Methods in Arylation/Benzylation

While direct nucleophilic substitution of 2-iodobenzyl halides with 1-methylpiperazine is a common route, modern metal-catalyzed cross-coupling reactions offer powerful and versatile alternatives for forming the crucial N-benzyl bond. Palladium-catalyzed reactions, in particular, are cornerstones of modern synthetic chemistry for creating carbon-nitrogen and carbon-carbon bonds. nih.govnih.gov

Methods such as the Suzuki-Miyaura coupling can be employed, typically for the formation of C-C bonds, but adaptations for N-arylation exist. nih.govresearchgate.net For instance, a boronic acid derivative of the piperazine moiety could be coupled with a 2-iodobenzyl electrophile. More directly, the Buchwald-Hartwig amination provides a robust method for the palladium-catalyzed coupling of amines with aryl halides. In this context, 1-methylpiperazine could be directly coupled with 1,2-diiodobenzene (B1346971) or 2-iodobenzyl bromide under palladium catalysis to furnish the desired product.

Similarly, the Sonogashira coupling, which typically joins terminal alkynes with aryl or vinyl halides, demonstrates the broad utility of palladium catalysis in forming sp²-sp hybridized carbon bonds, a strategy that can be used to build complex precursors for derivatization. beilstein-journals.orgnih.gov Stille coupling, which utilizes organotin reagents, offers another reliable method for C-C bond formation and has been shown in some cases to be superior to Suzuki conditions for specific substrates. nih.gov Beyond palladium, inexpensive and less toxic metals like iron have been shown to effectively catalyze the benzylation of arenes with benzyl alcohols, presenting a greener alternative to traditional Friedel-Crafts chemistry where water is the only byproduct. epa.gov

These metal-catalyzed methods provide a sophisticated toolbox for chemists, enabling the construction of not only the target compound but also a diverse library of analogs under mild and efficient conditions.

Reduction of Carbonyl-Containing Precursors (e.g., 1-(2-Iodobenzoyl)-4-methylpiperazine)

A highly effective and common strategy for the synthesis of this compound involves the reduction of an amide precursor, specifically 1-(2-Iodobenzoyl)-4-methylpiperazine. This approach first involves the acylation of 1-methylpiperazine with 2-iodobenzoyl chloride to form the stable amide intermediate. The subsequent reduction of the amide's carbonyl group to a methylene (B1212753) group (CH₂) yields the final tertiary amine product.

Strategic Derivatization for Analogous Compounds

To explore the chemical properties and potential biological activities of this compound, chemists systematically create derivatives or analogs. This process involves making specific, targeted changes to the molecular structure and observing the effect of these changes.

Introduction of Varied Substituents on the Iodobenzyl Moiety to Explore Structure-Activity Relationships

These modifications are designed to probe the effects of:

Electronic Effects : Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., nitro, cyano) can alter the electron density of the aromatic ring.

Steric Effects : Adding bulky groups (e.g., tert-butyl) can explore the spatial requirements of a potential binding pocket.

Hydrophobicity/Hydrophilicity : Incorporating groups like trifluoromethyl (hydrophobic) or hydroxyl (hydrophilic) can change the molecule's solubility and pharmacokinetic properties.

The table below illustrates potential modifications to the iodobenzyl moiety.

| Modification Site | Original Group | Potential New Substituents | Rationale for Modification |

| Benzene (B151609) Ring C2 | Iodine (I) | F, Cl, Br, CN, CH₃ | Explore halogen bonding, electronic effects, and steric tolerance. |

| Benzene Ring C3-C6 | Hydrogen (H) | OCH₃, NO₂, CF₃, OH | Modulate electronics, sterics, and hydrogen bonding potential. |

| Benzyl CH₂ | Methylene (-CH₂-) | Carbonyl (C=O), Ether (-O-) | Alter linker rigidity, polarity, and hydrogen bonding capacity. researchgate.net |

Modifications on the Piperazine Ring System for Enhanced Biological Properties

The piperazine ring is a common scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates, such as water solubility and bioavailability, due to its two nitrogen atoms. nih.govmdpi.com Modifying this ring system is a key strategy for optimizing a molecule's biological profile.

Key modification strategies include:

N-Methyl Group Modification : The methyl group on the N4 nitrogen can be replaced with other alkyl groups (ethyl, propyl), cycloalkyl groups, or even removed entirely (N-H) to allow for further functionalization. This can alter the molecule's basicity and steric profile.

Ring Conformation : The flexibility of the piperazine ring is crucial for its activity in some contexts. researchgate.netplos.org Introducing substituents on the carbon atoms of the piperazine ring can create stereocenters and lock the ring into a preferred conformation, which can lead to more specific interactions with a biological target. plos.org For instance, replacing the flexible piperazine with a more rigid bicyclic system like 2,5-diazabicyclo[2.2.1]heptane can drastically affect activity, highlighting the importance of the ring's conformation. researchgate.netplos.org

The following table outlines potential modifications to the piperazine ring.

| Modification Site | Original Group | Potential New Substituents | Rationale for Modification |

| Piperazine N4 | Methyl (-CH₃) | H, Ethyl, Propyl, Cyclopropyl | Alter basicity (pKa), steric bulk, and metabolic stability. |

| Piperazine C2, C3, C5, C6 | Hydrogen (H) | Methyl, Hydroxyl, Phenyl | Introduce stereocenters, restrict conformation, and add interaction points. mdpi.com |

| Piperazine Ring | Piperazine | Homopiperazine, Rigid Bicyclic Diamines | Change ring size and flexibility to improve binding affinity and selectivity. nih.govplos.org |

Purification and Isolation Techniques for Synthetic Intermediates and the Final Compound

The successful synthesis of this compound and its intermediates requires robust purification and isolation techniques to ensure the removal of unreacted starting materials, reagents, and byproducts. researchgate.net A typical synthetic workup following the reaction involves several key steps. First, an aqueous workup with extraction is commonly performed. This involves partitioning the reaction mixture between an organic solvent (like dichloromethane (B109758) or ethyl acetate) and an aqueous solution. The pH of the aqueous layer may be adjusted to ensure the amine product is in its neutral, free-base form, allowing it to be extracted into the organic layer. arkat-usa.org The organic extracts are then washed, often with brine, to remove residual water and water-soluble impurities, before being dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

After the initial workup and solvent evaporation, the crude product is subjected to one or more purification methods:

Distillation : For liquid products that are thermally stable, vacuum or reduced-pressure distillation is an effective method for purification on a larger scale. google.com This technique separates compounds based on differences in their boiling points.

Recrystallization : If the final compound is a solid, recrystallization from a suitable solvent or solvent system is a powerful technique for obtaining high-purity material. The crude solid is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to form crystals while impurities remain in the solution.

Column Chromatography : This is one of the most common and versatile purification methods in organic synthesis. The crude mixture is passed through a column of stationary phase, typically silica (B1680970) gel, using a liquid mobile phase (eluent). Separation occurs based on the differential adsorption of the components to the silica gel, allowing for the isolation of the pure compound. researchgate.net

The choice of purification technique depends on the physical state of the compound (solid or liquid), its stability, and the nature of the impurities present.

Iii. Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Techniques for Molecular Structure Confirmation

Spectroscopic methods are indispensable for elucidating the structure of 1-(2-Iodobenzyl)-4-methylpiperazine. Techniques such as NMR, IR, and mass spectrometry each provide unique and complementary pieces of information that, when combined, create a detailed molecular portrait.

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. The predicted spectra for this compound are based on data from its structural components, including 2-iodotoluene (B57078) and 1-methylpiperazine (B117243). chemicalbook.comchemicalbook.comrsc.orglibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would display complex multiplets corresponding to the four protons on the disubstituted benzene (B151609) ring, with chemical shifts influenced by the electron-withdrawing iodine atom and the electron-donating benzyl (B1604629) group. chemicalbook.com The benzylic protons (Ar-CH₂-N) would likely appear as a singlet, while the eight protons of the piperazine (B1678402) ring would produce broad or complex signals due to conformational dynamics (chair-chair interconversion) in solution. The terminal N-methyl group is expected to be a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, a total of 10 distinct signals are predicted (some aromatic carbons may have very similar shifts). The carbon atom bonded to iodine (C-I) is expected to be significantly shifted upfield to around 100 ppm due to the heavy atom effect. chemicalbook.comlibretexts.org The other aromatic carbons, the benzylic carbon, the piperazine carbons, and the N-methyl carbon would all appear in their characteristic regions. libretexts.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | Justification/Comments |

| Aromatic H (position 3) | ~7.8 | Doublet | - | Adjacent to the iodine atom, expected to be the most deshielded aromatic proton. chemicalbook.com |

| Aromatic H (positions 4, 5) | ~7.0-7.4 | Multiplet | - | Complex region due to overlapping signals. chemicalbook.com |

| Aromatic H (position 6) | ~7.2 | Multiplet | - | Less affected by iodine, shift similar to toluene. |

| Benzyl CH₂ | ~3.5 | Singlet | ~62.0 | Typical range for a benzylic CH₂ attached to a nitrogen. |

| Piperazine CH₂ (positions a) | ~2.3-2.6 | Multiplet (broad) | ~55.0 | Protons on carbons adjacent to N-benzyl. Broadness due to ring inversion. |

| Piperazine CH₂ (positions b) | ~2.3-2.6 | Multiplet (broad) | ~53.0 | Protons on carbons adjacent to N-methyl. Broadness due to ring inversion. |

| N-Methyl CH₃ | ~2.2 | Singlet | ~46.0 | Characteristic shift for an N-methyl group on a piperazine ring. rsc.org |

| Aromatic C-I (position 2) | - | - | ~100.0 | Significant upfield shift due to the heavy iodine atom. chemicalbook.com |

| Aromatic C-CH₂ (position 1) | - | - | ~142.0 | Quaternary carbon, deshielded. chemicalbook.com |

| Aromatic C (positions 3-6) | - | - | ~127-139 | Range for other aromatic carbons, based on 2-iodotoluene. chemicalbook.com |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would be expected to show several characteristic bands:

Aromatic C-H Stretching: A group of peaks in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: Multiple bands between 3000-2800 cm⁻¹ for the methyl, benzyl, and piperazine C-H bonds. A notable feature for tertiary amines is the potential presence of Bohlmann bands, which appear between 2800-2700 cm⁻¹ and arise from the stretching of C-H bonds anti-periplanar to the nitrogen lone pair.

Aromatic C=C Stretching: Absorptions around 1600 cm⁻¹ and 1470 cm⁻¹ are characteristic of the benzene ring.

C-N Stretching: These vibrations for the tertiary amines are typically found in the 1250-1020 cm⁻¹ range.

C-I Stretching: The carbon-iodine bond stretch is expected to appear in the far-infrared region, typically around 600-500 cm⁻¹, due to the large mass of the iodine atom.

Interactive Table: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Iodobenzyl Ring |

| Aliphatic C-H Stretch | 3000 - 2800 | Piperazine Ring, CH₂, CH₃ |

| Bohlmann Bands | 2800 - 2700 | C-H anti to N lone pair |

| Aromatic C=C Stretch | ~1600, ~1470 | Iodobenzyl Ring |

| C-N Stretch | 1250 - 1020 | Tertiary Amines |

| C-I Stretch | 600 - 500 | Iodo-Aromatic |

Mass spectrometry provides information about the molecular weight and elemental formula of a compound and can reveal structural details through the analysis of its fragmentation patterns.

For this compound (C₁₂H₁₇IN₂), the molecular weight is 316.18 g/mol . An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at an m/z of 316. Since iodine is monoisotopic (¹²⁷I), there would be no M+2 peak as seen with chlorine or bromine containing compounds. docbrown.info HRMS would confirm the elemental formula C₁₂H₁₇IN₂ by providing a highly accurate mass measurement. LC-MS and GC-MS are powerful hyphenated techniques used to separate the compound from any impurities before it enters the mass spectrometer, thus verifying its purity.

The fragmentation of the molecular ion is predictable. libretexts.orgwikipedia.org The most common fragmentation pathways would likely involve cleavage of the bonds alpha to the nitrogen atoms.

Cleavage of the benzyl-nitrogen bond would be a major pathway, leading to the formation of a 2-iodobenzyl cation ([C₇H₆I]⁺) at m/z 217 or, after rearrangement, the more stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91.

Fragmentation could also yield the N-methylpiperazine cation ([C₅H₁₁N₂]⁺) at m/z 99.

Further fragmentation of the piperazine ring itself would lead to characteristic smaller ions, such as [C₄H₉N]⁺ at m/z 71 or [C₃H₇N]⁺ at m/z 57. libretexts.org

Loss of the iodine atom via cleavage of the C-I bond would result in a fragment at m/z 189 ([C₁₂H₁₇N₂]⁺). docbrown.info

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z | Predicted Ion Structure | Fragmentation Pathway |

| 316 | [C₁₂H₁₇IN₂]⁺ | Molecular Ion (M⁺) |

| 217 | [C₇H₆I]⁺ | 2-Iodobenzyl cation |

| 189 | [C₁₂H₁₇N₂]⁺ | Loss of iodine radical (•I) |

| 127 | [I]⁺ | Iodine cation (low probability) |

| 99 | [C₅H₁₁N₂]⁺ | N-Methylpiperazine cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl group) |

| 71 | [C₄H₉N]⁺ | Fragment of piperazine ring |

| 57 | [C₃H₇N]⁺ | Fragment of piperazine ring |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

While no public crystal structure for this compound is available, its solid-state properties can be inferred from fundamental principles of stereochemistry and the known structures of related arylpiperazine compounds. mdpi.com X-ray crystallography would provide definitive proof of its three-dimensional shape, bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. nih.gov

In the solid state, the piperazine ring is expected to adopt a stable chair conformation, which minimizes torsional and steric strain. The two nitrogen substituents—the N-methyl group and the N-(2-iodobenzyl) group—would preferentially occupy equatorial positions to reduce 1,3-diaxial interactions. The orientation of the bulky 2-iodobenzyl group relative to the piperazine ring would be defined by the torsion angles of the Ph-C-C-N linkage.

The packing of molecules within a crystal is governed by a network of intermolecular forces. While conventional C-H···N hydrogen bonds and van der Waals forces would be present, the most significant and structurally directing interaction for this molecule is predicted to be halogen bonding. rsc.orgnih.gov

Halogen Bonding: The iodine atom, despite being electronegative, possesses an electropositive region on its outermost surface, known as a σ-hole, located opposite the C-I covalent bond. This region can act as a Lewis acid, forming a highly directional, non-covalent interaction with a Lewis base. In the crystal lattice of this compound, a prominent I···N halogen bond is expected to form between the iodine atom of one molecule and one of the nitrogen atoms of a neighboring molecule. rsc.orgnih.gov This type of interaction is a powerful tool in crystal engineering and would likely be a key determinant of the supramolecular assembly.

Chromatographic Methods for Purity Assessment and Characterization

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

No specific HPLC methods, including column type, mobile phase, flow rate, and detector wavelength, have been reported for this compound. Therefore, data on retention time and purity assessment via this method are unavailable.

Gas Chromatography (GC) for Volatile Compound Separation

There is no published data on the analysis of this compound using Gas Chromatography, including any associated mass spectrometry (GC-MS) data. Information regarding suitable columns, temperature programming, and carrier gas flow rates for this specific compound is not available in the public domain.

Due to the absence of this fundamental data, the creation of an article with detailed research findings and data tables, as requested, is not possible at this time. Further empirical research would be required to establish and validate these analytical methods for this compound.

Iv. Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Halogenation (Iodine) on Biological Activity and Lipophilicity within Piperazine (B1678402) Scaffolds

Halogenation is a common and effective strategy in medicinal chemistry to modulate a drug's physicochemical properties, including lipophilicity, which can significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to target receptors. The introduction of an iodine atom, as seen in 1-(2-iodobenzyl)-4-methylpiperazine, is particularly noteworthy.

Research into iodinated piperazine derivatives has demonstrated a direct correlation between the position of the iodine atom and receptor affinity. A study on a series of radioiodinated analogs of a known sigma receptor ligand, SA4503, revealed that halogenation significantly impacts binding. nih.gov An analog with an iodine atom at the ortho-position of the phenyl ring (similar to the subject compound) exhibited a 4.4-fold greater affinity for sigma receptors than the non-iodinated parent compound. nih.gov In contrast, moving the iodine to the meta-position resulted in an affinity comparable to the parent compound, while a para-iodine substitution led to a decrease in affinity. nih.gov These findings underscore the critical role of the substituent's position in optimizing ligand-receptor interactions.

The high affinity of the ortho-iodo derivative suggests a specific, favorable interaction within the receptor's binding pocket. nih.gov Generally, halogens like chlorine and fluorine have also been shown to enhance the biological activity of piperazine-containing compounds. nih.govacs.org

Lipophilicity, a measure of a compound's ability to dissolve in fats or lipids, is a key parameter affected by halogenation. The evaluation of piperazine derivatives by chromatographic methods is a standard approach to determine these lipophilic characteristics. researchgate.net The introduction of a large, polarizable halogen like iodine typically increases lipophilicity, which can enhance membrane permeability and access to targets within the central nervous system. However, this must be carefully balanced, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.

Table 1: Influence of Iodine Position on Sigma Receptor Affinity This table illustrates the impact of the iodine atom's position on the phenyl ring on the binding affinity (IC50) of SA4503 analogs. Lower IC50 values indicate higher affinity.

| Compound | Iodine Position | Sigma Receptor Affinity (IC50, nM) |

| SA4503 (Lead Compound) | None | 31.0 |

| Analog 4a | Ortho | 7.1 |

| Analog 4b | Meta | 31.0 |

| Analog 4c | Para | 77.3 |

| Data sourced from a study on iodinated analogues of SA4503. nih.gov |

Impact of Benzyl (B1604629) vs. Phenyl Substitution Patterns on Pharmacological Profiles

The nature of the aryl group attached to the piperazine nitrogen—specifically, the distinction between a benzyl (a phenyl ring attached via a methylene (B1212753) bridge, -CH2-Ph) and a phenyl (a phenyl ring directly attached) substituent—defines two major classes of piperazine derivatives with distinct pharmacological profiles. europa.eu this compound belongs to the benzylpiperazine class.

Benzylpiperazines , such as 1-benzylpiperazine (B3395278) (BZP), are primarily known as central nervous system (CNS) stimulants. europa.euresearchgate.net Their mechanism often involves increasing the extracellular levels of neurotransmitters like dopamine (B1211576) and norepinephrine. researchgate.netnih.gov The benzyl group provides a degree of conformational flexibility due to the rotatable bond of the methylene linker, which can be crucial for adopting the optimal orientation within the receptor binding site. Research on benzylpiperazine derivatives has led to the development of potent ligands for various targets, including sigma-1 receptors. nih.gov

Phenylpiperazines , on the other hand, often exhibit different pharmacological activities, frequently targeting serotonergic receptors. europa.eu Compounds like 1-(3-chlorophenyl)piperazine (B195711) (mCPP) have been widely used as pharmacological probes to study serotonin (B10506) function. europa.eu In this class, the phenyl ring is directly attached to the piperazine nitrogen, resulting in a more rigid structure compared to their benzyl counterparts. Structure-activity relationship studies have shown that substituents on this phenyl ring are critical for tuning affinity and selectivity, for instance, between dopamine D2 and D3 receptor subtypes. nih.gov

The choice between a benzyl and a phenyl scaffold is a fundamental decision in the design of piperazine-based drugs, as it significantly influences the molecule's shape, flexibility, and ultimately, its interaction with biological targets. europa.eunih.gov

Role of Piperazine N-Substituents on Receptor Binding Affinity and Selectivity

The substituents on both the N1 and N4 atoms of the piperazine ring are pivotal in determining a molecule's binding affinity and selectivity for its biological targets. nih.govnih.gov In "this compound," the key substituents are the 2-iodobenzyl group at N1 and the methyl group at N4.

The N1 substituent, often a larger aromatic group, is typically responsible for the primary interaction with the receptor's main binding pocket (the orthosteric site) and is a major determinant of the compound's primary pharmacology. nih.gov

The N4 substituent, such as the methyl group in the title compound, plays a crucial role in fine-tuning the molecule's properties. Studies have shown that varying the N4 substituent can dramatically alter both affinity and selectivity. For example, in a series of 1-(2-methoxyphenyl)piperazines, modifying the N4-alkyl substituent led to significant changes in affinity for the dopamine D4 receptor. capes.gov.br Similarly, in other series, the size and nature of the N4-substituent were found to be critical; sometimes, larger substituents lead to decreased activity, indicating a size constraint in the binding pocket. nih.gov In the development of vindoline-piperazine conjugates as anticancer agents, N-alkyl derivatives at the N4 position were found to be more active than N-acyl analogs, and specific groups like N-[4-(trifluoromethyl)benzyl] were significantly more efficacious than a simple N-methyl group. mdpi.com

This demonstrates that the N4 position is a key site for modification to optimize interactions with secondary binding pockets or allosteric sites, thereby enhancing selectivity for one receptor subtype over another. nih.govnih.gov

Table 2: Effect of N-4 Substituent on Dopamine D4 Receptor Affinity This table shows how changing the N-4 substituent on a 1-(2-methoxyphenyl)piperazine (B120316) core affects binding affinity (Ki) for the human dopamine D4 receptor. Lower Ki values indicate higher affinity.

| Compound | N-4 Substituent | D4 Receptor Affinity (Ki, nM) |

| Benzamide derivative 11 | -(CH2)3-CO-NH-Ph | 1.3 |

| Ketone derivative 12 | -(CH2)3-CO-Ph | 1.7 |

| Data from a study on 1-(2-methoxyphenyl)piperazine derivatives. capes.gov.br |

Conformational Analysis of the Piperazine Ring and its Relationship to Biological Function

The piperazine ring is not a static, flat structure. It typically exists in a flexible chair conformation, and its ability to interconvert between different conformations can be essential for its biological function. nih.govrsc.org The substituents on the nitrogen atoms can exist in either an axial or equatorial position, and the ring itself can undergo inversion. rsc.org

The conformational flexibility of the piperazine ring allows it to adapt its shape to fit optimally into a receptor's binding site. nih.govtandfonline.com This "conformational adaptability" is a crucial aspect of the ligand-receptor interaction and can be more important for inhibitory activity than previously assumed. nih.gov Computational studies using molecular docking and molecular dynamics have been employed to predict the preferred binding modes and to understand how the molecule's flexibility contributes to its activity. nih.govresearchgate.net

The nature of the N-substituents heavily influences the ring's conformational behavior. For instance, bulky N-acyl groups can hinder the rotation around the amide bond, adding another layer of conformational complexity. nih.govrsc.org The understanding and control of these conformational properties are key principles in drug design. In some cases, medicinal chemists aim to reduce conformational flexibility by incorporating the piperazine ring into more rigid, polycyclic structures to "lock" the molecule into its most active conformation, which can lead to increased potency and selectivity. tandfonline.comunina.it

Stereochemical Considerations in Ligand-Receptor Interactions and Functional Outcomes

Stereochemistry—the three-dimensional arrangement of atoms in a molecule—is fundamental to pharmacology, as biological receptors are themselves chiral environments. The introduction of a chiral center into a piperazine derivative means that it can exist as two non-superimposable mirror images, or enantiomers. These enantiomers can have vastly different biological activities.

SAR studies often involve the synthesis and testing of individual enantiomers to determine which one is responsible for the desired therapeutic effect (the eutomer) and which may be inactive or contribute to side effects (the distomer). nih.gov For example, theoretical modeling of bridged piperazine derivatives binding to the µ-opioid receptor has shown that steric interactions, which are inherently stereochemical, play a major role in modulating receptor affinity. researchgate.net The model could explain the different binding affinities of different stereoisomers based on their orientation within the receptor complex.

V. Investigation of Biological Targets and Pharmacological Mechanisms Preclinical Research Focus

Neurotransmitter Receptor Interactions

1-(2-Iodobenzyl)-4-methylpiperazine, as a member of the arylpiperazine class of compounds, has been investigated for its interaction with several key neurotransmitter systems that are implicated in a wide range of physiological and pathological processes.

The serotonin (B10506) system is a primary area of investigation for arylpiperazine derivatives. acnp.org These compounds are known to bind with high affinity to various serotonin receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors. acnp.orgnih.gov The interaction with these receptors is critical as they are involved in modulating mood, cognition, and behavior. mdpi.comwikipedia.org Dysregulation of the 5-HT2A receptor, for instance, is implicated in the pathophysiology of schizophrenia. nih.gov

Research on N4-substituted arylpiperazines demonstrates that the nature of the substituent significantly influences the binding affinity and selectivity for 5-HT receptor subtypes. acnp.org While specific binding data for this compound is not extensively detailed in publicly available literature, the structural motif suggests a strong likelihood of interaction with these receptors. For structurally related arylpiperazine compounds, binding affinities are often in the low nanomolar range, indicating potent receptor interaction. researchgate.netresearchgate.netsemanticscholar.org The activation of 5-HT1A receptors generally leads to a reduction in the firing rate of postsynaptic neurons, while 5-HT2A receptor activation is primarily excitatory. wikipedia.orgwikipedia.org

| Compound Class | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| Arylpiperazine Derivatives | 5-HT1A | 0.3 - 21.3 |

| Arylpiperazine Derivatives | 5-HT2A | Submicromolar to low nanomolar range |

Dopamine (B1211576) receptors, particularly the D2 subtype, are another significant target for arylpiperazine compounds. nih.gov The interaction of these ligands with dopamine receptors is a key factor in their potential antipsychotic effects. The arylpiperazine structure is considered a "privileged" motif that binds effectively to a pocket in the D2 receptor. nih.gov Docking studies of benzylpiperazine analogues reveal that interactions between the protonated piperazine (B1678402) nitrogen and specific amino acid residues, such as Aspartic acid 86, are crucial for stabilizing the ligand-receptor complex. nih.gov

| Compound Class | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| Arylpiperazine Derivatives | D2 | Variable, can be in the low nanomolar to micromolar range |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD3 | 0.5 |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide | hD2L | 76.4 |

Ligand-based drug discovery efforts have shown that modifications to the arylpiperazine scaffold can tune the affinity for these receptors. univr.it For example, some piperazine derivatives have been found to possess affinity for various histamine receptor subtypes. nih.govresearchgate.net Similarly, interactions with α-adrenergic receptors are a known feature of some compounds in this class. mdpi.com Specific quantitative data on the binding of this compound at these receptors remains to be fully elucidated in published studies.

Sigma (σ) Receptor Modulatory Activity

Beyond classical neurotransmitter receptors, sigma (σ) receptors have emerged as a significant target for benzylpiperazine derivatives. nih.gov These unique proteins are involved in a variety of cellular functions and are considered promising targets for therapeutic intervention in neurological disorders and cancer. rsc.org

Radioligand binding assays are used to determine the affinity of compounds for the two main sigma receptor subtypes, σ1 and σ2. nih.govnih.gov Studies on various N-benzylpiperazine derivatives have revealed compounds with high potency and selectivity for the σ1 receptor. nih.gov For instance, certain N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines exhibit Ki values for the σ1 receptor in the low nanomolar range. nih.gov

The σ1 receptor is characterized by its high affinity for the (+)-stereoisomer of benzomorphans, while the σ2 receptor shows a preference for the (-)-isomers. The phenoxy portion connected to a piperidine or piperazine moiety has been identified as a favorable scaffold for achieving selectivity for σ1 over σ2 binding. uniba.it While specific data for this compound is limited, the general class of benzylpiperazines shows promising affinity for sigma receptors. nih.govunict.it

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (Ki σ2/Ki σ1) |

|---|---|---|---|

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | σ1 | 2.7 | 38 |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | σ1 | 2.6 | 187 |

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | σ1 | 1.6 | 886 |

The σ1 receptor is a ligand-operated molecular chaperone located primarily at the endoplasmic reticulum (ER), a key site for protein folding. frontiersin.orgfrontiersin.org Its strategic location allows it to play a crucial role in maintaining protein homeostasis (proteostasis). rsc.orgnih.gov When cells experience ER stress due to an accumulation of unfolded or misfolded proteins, a signaling network known as the unfolded protein response (UPR) is activated. nih.govmdpi.comnih.gov

Research has shown that σ1 receptor ligands can modulate the UPR. For example, σ1 receptor antagonists have been observed to induce the UPR, which can subsequently lead to autophagy and apoptosis (programmed cell death) in cancer cells. rsc.orgnih.gov The σ1 receptor is involved in anti-apoptotic signaling, and its modulation can therefore influence cell survival pathways. frontiersin.orgnih.gov By interacting with various proteins, the σ1 receptor can modify their function, thereby influencing cellular fate. nih.govoncotarget.com This involvement in fundamental cellular processes like protein folding and apoptosis highlights the therapeutic potential of targeting the σ1 receptor. nih.govoncotarget.com

Development of Radiolabeled Sigma Receptor Probes for Preclinical Research Imaging

The sigma receptor system, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, has garnered significant attention as a target for diagnostic imaging and therapeutic intervention in a variety of disease states. nih.gov Sigma receptors are overexpressed in numerous cancer types, including brain, breast, and prostate cancers, making them valuable biomarkers for tumor imaging. nih.gov The piperazine scaffold is a common structural motif in the development of high-affinity ligands for these receptors. Consequently, derivatives of this scaffold are considered promising candidates for the development of radiolabeled probes for noninvasive imaging techniques like Positron Emission Tomography (PET). nih.gov

While direct radiolabeling and preclinical imaging studies specifically for this compound are not extensively detailed in the reviewed literature, the development of analogous piperazine-based compounds highlights the potential of this chemical class. For instance, compounds like 1-(4-[18F]Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine have been successfully radiolabeled and have demonstrated high brain uptake and specific binding to σ1 receptors in preclinical PET imaging studies in rats. nih.gov The feasibility of incorporating a radioisotope, such as replacing the iodine atom with a radioactive isotope like Iodine-123 or Iodine-124, suggests that this compound could potentially be adapted into a SPECT or PET radioligand for visualizing the distribution and density of sigma receptors in vivo. Such a tool would be invaluable for better understanding the role of these receptors in pathophysiology and for the clinical diagnosis of diseases where sigma receptors are dysregulated. nih.govnih.gov

Exploration of Enzymatic Targets and Modulatory Effects (e.g., Mutant Isocitrate Dehydrogenase 1 (IDH1))

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a key factor in the pathology of several cancers, most notably gliomas and acute myeloid leukemia (AML). nih.govnih.gov These mutations result in a neomorphic gain-of-function, causing the enzyme to produce the oncometabolite D-2-hydroxyglutarate (2-HG), which contributes to tumorigenesis through epigenetic alterations. nih.gov This has made the mutant IDH1 enzyme a compelling target for the development of novel cancer therapies. nih.govnih.gov

The discovery of small molecules that can selectively inhibit the mutant form of IDH1 represents a significant area of oncological research. nih.gov However, based on available preclinical data, a direct inhibitory or modulatory effect of this compound on the enzymatic activity of mutant IDH1 has not been established as a primary mechanism of action. The main body of research for this compound has focused on other cellular targets and pathways.

Analysis of Cellular and Molecular Mechanisms of Action in In Vitro and Preclinical Models

Modulation of Neurotransmission Pathways and Synaptic Function

The piperazine chemical structure is prevalent in many centrally-acting compounds known to interact with various neurotransmitter systems. However, specific preclinical investigations detailing the direct effects of this compound on neurotransmission pathways and synaptic function are not extensively documented in the scientific literature. The primary focus of in vitro and preclinical studies for this compound has been centered on its potent anti-cancer activities.

Investigation of Apoptotic Pathways and Cell Viability in Cellular Models (e.g., Cancer Cell Lines)

Preclinical research has identified this compound, also referred to in some studies as compound C505, as a potent anti-cancer agent that significantly inhibits cell proliferation and induces apoptosis in various cancer cell lines. rsc.orgasco.org High-throughput screening of a compound library identified this piperazine derivative as a lead candidate due to its potent cytotoxic effects at very low concentrations. nih.govasco.org

The compound demonstrated broad efficacy against multiple cancer cell lines, with GI50 (concentration for 50% of maximal inhibition of cell proliferation) values in the nanomolar range. nih.gov

Table 1: In Vitro Anti-Proliferative Activity of this compound (C505)

| Cancer Cell Line | Cell Type | GI50 Value (µM) |

|---|---|---|

| K562 | Human Chronic Myelogenous Leukemia | 0.058 nih.gov |

| HeLa | Human Cervical Cancer | 0.155 nih.gov |

The mechanism underlying its anti-cancer activity involves the induction of caspase-dependent apoptosis. rsc.orgasco.org This was confirmed in studies using Annexin V and 7-AAD double staining on K562 cells, which showed a significant increase in the population of apoptotic cells following treatment. nih.gov

Further investigation into the molecular mechanisms revealed that this compound acts by inhibiting multiple cancer-related signaling pathways. rsc.orgasco.org Notably, in the chronic myelogenous leukemia cell line K562, the compound was shown to dramatically reduce the total protein levels and the phosphorylated (active) form of BCR-ABL, a fusion kinase that is a critical driver of this type of leukemia. rsc.org The compound's activity extends to the inhibition of the PI3K/AKT pathway and Src family kinases, which are crucial for cell survival, proliferation, and metastasis in many cancers. rsc.orgasco.org

Table 2: Molecular Mechanisms of this compound in Preclinical Cancer Models

| Target Pathway / Process | Observed Effect | Cellular Model |

|---|---|---|

| Cell Proliferation | Potent Inhibition | K562, HeLa, AGS nih.gov |

| Apoptosis | Induction of Caspase-Dependent Apoptosis | K562 rsc.orgasco.org |

| BCR-ABL Pathway | Reduction of total and phosphorylated BCR-ABL | K562 rsc.org |

| PI3K/AKT Pathway | Inhibition | General Cancer Signaling rsc.orgasco.org |

| Src Family Kinases | Inhibition | General Cancer Signaling rsc.orgasco.org |

Vi. Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.gov DFT methods calculate the electron density of a system to determine its energy and, consequently, its various chemical properties. researchgate.net These calculations are typically performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to provide a balance of accuracy and computational cost. nih.gov

A key outcome of DFT calculations is the determination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap suggests the molecule is more polarizable and reactive. mdpi.com

From HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons, calculated as χ = (I + A) / 2. researchgate.net

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. nih.gov

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). nih.govmdpi.com

Analysis of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack. mdpi.com For 1-(2-Iodobenzyl)-4-methylpiperazine, the nitrogen atoms of the piperazine (B1678402) ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms are areas of positive potential.

Table 1: Illustrative Reactivity Descriptors for this compound (Calculated via DFT) This table presents exemplary data that would be derived from DFT calculations to illustrate the type of information generated.

| Descriptor | Symbol | Formula | Exemplary Value | Significance |

| HOMO Energy | EHOMO | - | -6.2 eV | Electron-donating capability |

| LUMO Energy | ELUMO | - | -0.8 eV | Electron-accepting capability |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.4 eV | Chemical reactivity and stability |

| Electronegativity | χ | (I + A) / 2 | 3.5 eV | Ability to attract electrons researchgate.net |

| Chemical Hardness | η | (I - A) / 2 | 2.7 eV | Resistance to deformation of electron cloud nih.gov |

| Electrophilicity Index | ω | μ² / (2η) | 2.26 eV | Propensity to act as an electrophile nih.govmdpi.com |

DFT calculations can predict vibrational frequencies (infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts. sphinxsai.comresearchgate.net These theoretical spectra are invaluable for interpreting and validating experimental data. researchgate.net

Theoretical IR Spectrum: The calculated IR spectrum shows the vibrational modes of the molecule. wisc.edu For this compound, characteristic peaks would include C-H stretching from the aromatic and piperazine rings, C-N stretching, and vibrations associated with the C-I bond. Comparing the calculated frequencies (often scaled by a factor to correct for anharmonicity) with experimental IR data helps confirm the molecular structure. muni.cz

Theoretical NMR Spectrum: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of a molecule. sphinxsai.com These predicted shifts can be correlated with experimental data to assign specific signals to the various protons and carbon atoms within the this compound structure. organicchemistrydata.org

Table 2: Exemplary Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table provides an example of the kind of data generated from GIAO-DFT calculations for NMR prediction. Actual shifts would depend on the solvent and specific computational parameters.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.9 | 128.0 - 140.0 |

| Benzyl (B1604629) CH₂ | ~3.6 | ~62.0 |

| Piperazine CH₂ (adjacent to N-benzyl) | ~2.6 | ~53.0 |

| Piperazine CH₂ (adjacent to N-methyl) | ~2.4 | ~55.0 |

| Methyl CH₃ | ~2.3 | ~46.0 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a larger molecule, typically a protein or receptor. nih.govnih.gov This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. nih.gov

The docking process involves sampling numerous possible conformations and orientations of the ligand within the receptor's binding pocket. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy in kcal/mol or as an inhibition constant, Ki). nih.govnih.gov A lower binding energy generally indicates a more favorable and stable interaction. japsonline.com For this compound, docking studies could explore its affinity for various receptors, such as dopamine (B1211576) or sigma receptors, where similar piperazine-containing molecules have shown activity. nih.govnih.gov

Beyond just predicting affinity, docking simulations reveal the specific interactions that stabilize the ligand-receptor complex. nih.gov These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors (e.g., the piperazine nitrogens with acidic or polar residues).

Hydrophobic Interactions: Occur between nonpolar parts of the ligand (like the benzyl ring) and hydrophobic residues in the binding pocket.

Pi-Pi Stacking: Aromatic ring interactions between the iodobenzyl group and aromatic residues like tyrosine, phenylalanine, or tryptophan.

Halogen Bonds: The iodine atom on the benzyl ring could potentially form a halogen bond with an electron-donating atom in the receptor.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Receptor This table exemplifies the output of a molecular docking simulation, detailing the predicted binding affinity and the key interactions that stabilize the complex.

| Parameter | Result |

| Target Protein | Hypothetical Dopamine Receptor D2 |

| Predicted Binding Affinity | -8.5 kcal/mol |

| Key Interacting Residues | |

| Hydrogen Bond | Asp114 |

| Pi-Pi Stacking | Phe389, Trp386 |

| Hydrophobic Interaction | Val115, Leu94 |

| Halogen Bond | Ser193 |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations introduce temperature and time, allowing the system to move and evolve. rsc.org MD simulations provide a more realistic view of the ligand's conformational flexibility and the stability of its interaction with a receptor over time. nih.gov The simulation tracks the movements of all atoms in the system by solving Newton's equations of motion. nih.gov

MD simulations can be used to analyze the stability of the binding pose predicted by docking. By running a simulation of the ligand-receptor complex for several nanoseconds, one can observe whether the key interactions are maintained. The Root Mean Square Deviation (RMSD) of the ligand's position is often calculated to assess its stability within the binding site; a low and stable RMSD suggests a persistent binding mode. nih.gov Furthermore, MD can reveal conformational changes in both the ligand and the protein upon binding, providing deeper insights into the dynamic nature of molecular recognition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Extensive literature searches did not yield any specific Quantitative Structure-Activity Relationship (QSAR) models or predictive design studies focused on this compound. While QSAR is a common computational method used in drug discovery to correlate the chemical structure of compounds with their biological activity, no published research to date has specifically applied this technique to this particular molecule.

QSAR studies on broader classes of piperazine derivatives have been conducted for various therapeutic targets. These studies typically involve the calculation of a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the development of mathematical models to predict the activity of new analogs. However, without specific studies that include this compound, it is not possible to provide detailed research findings, data tables, or specific predictive models for its design.

Therefore, this section remains devoid of content due to the absence of specific scientific literature on the QSAR modeling of this compound.

Vii. Advanced Analytical and Imaging Methodologies in Research

Radioligand Development and Radiochemistry for Positron Emission Tomography (PET) Research

The development of radiolabeled ligands is a cornerstone of PET imaging, a powerful non-invasive technique that allows for the visualization and quantification of molecular targets in living subjects. Analogues of 1-(2-Iodobenzyl)-4-methylpiperazine have been identified as promising candidates for developing PET radioligands to study various neuroreceptors.

Synthetic Strategies for Incorporating Radioisotopes (e.g., ¹²³I, ¹⁸F) into this compound Analogues

The synthesis of radiolabeled analogues of this compound involves the incorporation of positron-emitting radioisotopes, most commonly Iodine-123 (¹²³I) and Fluorine-18 (¹⁸F).

One common strategy for radioiodination is electrophilic destannylation. This involves the synthesis of a trimethylstannyl precursor of the target molecule. The subsequent reaction with a source of radioiodine, such as [¹²⁵I]NaI, in the presence of an oxidizing agent like N-chlorosuccinimide (NCS) or Chloramine-T, leads to the replacement of the trimethyltin (B158744) group with the radioiodine atom. nih.gov This method offers high radiochemical yields and purity. nih.gov For instance, a one-pot, two-step procedure starting from a trimethylstannane (B102407) precursor has been successfully employed for the radioiodination of similar heterocyclic structures. nih.gov

For the incorporation of ¹⁸F, a common approach is nucleophilic substitution on a suitable precursor. This often involves a multi-step synthesis to prepare a precursor molecule with a good leaving group (e.g., tosylate, mesylate, or a nitro group) that can be displaced by the [¹⁸F]fluoride ion. For example, the synthesis of [¹⁸F]labeled benzylpiperazine derivatives has been achieved through such methods. nih.gov Another technique is the isotopic exchange reaction, where a non-radioactive fluorine atom in the molecule is exchanged with ¹⁸F. nih.govmdpi.com This was demonstrated in the radiolabeling of iododiflunisal, where a [¹⁹F/¹⁸F] exchange reaction was performed at high temperature to produce the [¹⁸F]-labeled compound with high radiochemical purity. nih.govmdpi.com

In Vitro and In Vivo Receptor Binding and Biodistribution Studies for Research Applications

Once a radioligand is synthesized, its properties must be thoroughly characterized both in vitro and in vivo.

In Vitro Studies: Competitive binding assays are fundamental to determine the affinity and selectivity of the new radioligand for its target receptor. mdpi.com These assays typically involve incubating the radioligand with a tissue or cell preparation known to express the target receptor, in the presence of increasing concentrations of a non-radiolabeled competitor. mdpi.com The results provide the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the ligand's binding affinity. For example, novel piperazine (B1678402) compounds have been shown to possess low nanomolar affinity for the σ1 receptor with high selectivity over other receptors. nih.gov

In Vivo Studies: Biodistribution studies in animal models are essential to assess the uptake and clearance of the radioligand in various organs and, most importantly, its ability to cross the blood-brain barrier and bind to the target receptors in the brain. nih.govmdpi.com Following intravenous administration of the radioligand, tissues are harvested at different time points, and the radioactivity in each organ is measured. nih.gov PET imaging studies in animals, often combined with magnetic resonance imaging (MRI) for anatomical reference, provide a dynamic view of the radioligand's distribution and specific binding in the brain. nih.gov For instance, biodistribution studies of a [¹⁸F]-labeled piperazine derivative demonstrated high brain uptake and significant reduction of this uptake upon pre-treatment with a known σ1 receptor agonist, indicating specific binding. nih.gov

The following table summarizes key findings from in vitro and in vivo studies of a representative radiolabeled piperazine analogue.

| Parameter | Finding | Reference |

| In Vitro Affinity (Ki) | Low nanomolar affinity for σ1 receptor. | nih.gov |

| In Vitro Selectivity | High selectivity over σ2 receptors and other neurotransmitter receptors. | nih.gov |

| In Vivo Brain Uptake | High initial brain uptake in mice. | nih.gov |

| In Vivo Specific Binding | Brain uptake significantly blocked by a selective σ1 receptor agonist. | nih.gov |

| Metabolite Analysis | No observed brain-penetrant radiometabolites. | nih.gov |

Advanced Chromatographic and Spectrometric Methods for Compound Analysis and Metabolite Identification

The precise analysis of this compound and the identification of its metabolites are crucial for understanding its pharmacological profile. Advanced analytical techniques play a pivotal role in this process.

Comprehensive Two-Dimensional Chromatography-Mass Spectrometry for Complex Mixture Analysis

For the analysis of complex biological samples containing the parent compound and its various metabolites, comprehensive two-dimensional liquid chromatography (LCxLC) coupled with mass spectrometry (MS) offers superior separation power compared to conventional one-dimensional LC. In an LCxLC system, the effluent from the first column is sequentially transferred to a second, orthogonal column for further separation. This results in a two-dimensional chromatogram with significantly increased peak capacity, allowing for the resolution of co-eluting compounds that would otherwise overlap. nih.gov When coupled with MS, this technique provides both retention time information from two independent chromatographic dimensions and mass-to-charge ratio data, enhancing the confidence in compound identification. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation and Metabolite Structure Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of this compound and its metabolites. nih.govijpras.comchromatographyonline.com Unlike nominal mass spectrometers, HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, provide highly accurate mass measurements (typically with errors of less than 5 ppm). chromatographyonline.comnih.gov This accuracy allows for the unambiguous determination of the elemental composition of the parent compound and its metabolites. chromatographyonline.comthermofisher.com

The general workflow for metabolite identification using HRMS involves:

Detection: Identifying potential metabolites in a biological matrix by searching for masses corresponding to expected biotransformations (e.g., oxidation, hydroxylation, demethylation) of the parent drug. nih.gov

Formula Determination: Using the accurate mass measurement to determine the elemental formula of the detected metabolite. chromatographyonline.com

Structural Elucidation: Fragmenting the metabolite ion in the mass spectrometer (tandem MS or MS/MS) and analyzing the resulting fragment ions to deduce the structure of the metabolite. nih.gov The fragmentation pattern provides crucial information about the location of the metabolic modification on the molecule.

The following table outlines common biotransformations that can be identified using HRMS.

| Biotransformation | Mass Change (Da) |

| Hydroxylation | +15.9949 |

| N-Oxidation | +15.9949 |

| N-Demethylation | -14.0157 |

| Dehydrogenation | -2.0157 |

| Glucuronidation | +176.0321 |

In Silico Methodologies for Analytical Prediction and Data Interpretation

In silico, or computational, methods are increasingly used to predict the properties of molecules and to aid in the interpretation of analytical data. These approaches can significantly streamline the drug discovery and development process.

For analogues of this compound, in silico tools can be used to predict a range of properties, including:

Physicochemical Properties: Parameters such as lipophilicity (logP), solubility, and polar surface area can be calculated, which are important for predicting oral bioavailability and blood-brain barrier penetration. mdpi.comeijppr.com

ADME Properties: Absorption, distribution, metabolism, and excretion (ADME) properties can be predicted using various models. eijppr.comnih.govnih.govmdpi.com This includes predicting potential metabolites by simulating common metabolic reactions.

Toxicity: Computational models can predict potential toxicities, helping to identify and deprioritize compounds with unfavorable safety profiles early in the development process. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of a series of compounds with their biological activity. mdpi.commdpi.com These models can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent and selective compounds.

The integration of these in silico predictions with experimental data from analytical and imaging studies provides a comprehensive understanding of the behavior of this compound and its analogues, accelerating the research and development of new molecular probes and therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(2-Iodobenzyl)-4-methylpiperazine, and what reaction conditions are critical for optimizing yield?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example, a modified procedure from fluorobenzyl-piperazine derivatives (e.g., 1-(2-fluorobenzyl)piperazine) can be adapted by substituting iodide for fluoride. Key steps include:

- Reacting 4-methylpiperazine with 2-iodobenzyl bromide in a polar aprotic solvent (e.g., DMF) under inert atmosphere.

- Using a base like KCO to deprotonate the piperazine and facilitate alkylation .

- Monitoring reaction progress via TLC (hexane:ethyl acetate, 2:1) and purifying via column chromatography (silica gel, ethyl acetate:hexane gradient) .

- Optimizing stoichiometry (1:1.2 molar ratio of piperazine to benzyl halide) and reaction time (6–8 hours) to maximize yield .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm structure via aromatic proton signals (δ 7.2–7.8 ppm for iodobenzyl) and methylene/methyl groups in piperazine (δ 2.3–3.5 ppm) .

- Mass Spectrometry (ESI-MS or GC-MS) : Validates molecular weight (e.g., [M+H] peak at m/z ~345) and fragmentation patterns .

- HPLC : Assesses purity (>98%) using reverse-phase C18 columns and UV detection at 254 nm .

- Elemental Analysis : Confirms C, H, N, and I composition .

Advanced: How can single-crystal X-ray diffraction determine the molecular conformation and intermolecular interactions of this compound derivatives?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of methanol/ethyl acetate mixtures .

- Data Collection : Use a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) at 296 K. Measure parameters like R factor (<0.05) and data-to-parameter ratio (>9) for accuracy .

- Analysis :

- Confirm chair conformation of the piperazine ring and iodine’s steric effects on benzyl orientation .

- Identify hydrogen bonds (e.g., C–H⋯O/N) and halogen interactions (C–I⋯π) using software like SHELXL .

- Compare packing diagrams to assess lattice stability .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound, and how are results interpreted?

Methodological Answer:

- Receptor Binding Studies :

- Use radiolabeled ligands (e.g., H-labeled serotonin/dopamine) in competitive binding assays to measure IC values .

- Validate specificity via selectivity panels (e.g., 5-HT, D receptors) .

- Anticancer Activity :

- Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to determine IC after 48-hour exposure .

- Compare results to positive controls (e.g., doxorubicin) and analyze dose-response curves .

- Data Interpretation : Use ANOVA for statistical significance (p < 0.05) and correlate structural features (e.g., iodine’s lipophilicity) to activity trends .

Advanced: How can researchers resolve contradictions in biological activity data for piperazine derivatives across studies?

Methodological Answer:

- Variable Control : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Structural Reanalysis : Verify compound identity via NMR and HPLC-MS to rule out degradation or impurities .

- Computational Validation :

- Perform docking studies (e.g., AutoDock Vina) to assess binding mode consistency with reported targets .

- Use QSAR models to predict activity cliffs and identify critical substituents (e.g., iodine’s role in membrane permeability) .

- Meta-Analysis : Compare data across studies using tools like Forest plots to identify outliers or trends .

Advanced: What strategies optimize the regioselectivity of N-alkylation in piperazine derivatives like this compound?

Methodological Answer:

- Base Selection : Use non-nucleophilic bases (e.g., KCO) to minimize side reactions and favor mono-alkylation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates and stabilize transition states .

- Temperature Control : Maintain 25–40°C to balance reaction rate and selectivity .

- Protecting Groups : Temporarily protect the secondary amine with Boc groups if di-alkylation is problematic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.